
2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid is a chemical compound with the molecular formula C8H5F2NO2 It is characterized by the presence of a cyanopyridine moiety and two fluorine atoms attached to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid typically involves the introduction of fluorine atoms into a pyridine ring followed by the addition of a cyanide group. One common method involves the use of fluorinated pyridines as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The specific methods and conditions used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The fluorine atoms and the cyanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary widely, including different temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Mechanism of Action
The mechanism by which 2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The presence of the fluorine atoms and the cyanide group can influence the compound’s reactivity and binding affinity, leading to its unique effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Cyanopyridin-3-yl)acetic acid: Similar structure but lacks the fluorine atoms.
2-(5-Fluoropyridin-3-yl)acetic acid: Contains only one fluorine atom.
2-(5-Cyanopyridin-3-yl)-2,2-dichloroacetic acid: Contains chlorine atoms instead of fluorine
Uniqueness
2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H4F2N2O2 |
|---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
2-(5-cyanopyridin-3-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H4F2N2O2/c9-8(10,7(13)14)6-1-5(2-11)3-12-4-6/h1,3-4H,(H,13,14) |
InChI Key |
VUWLXYUJPXEWOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(C(=O)O)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B15241277.png)
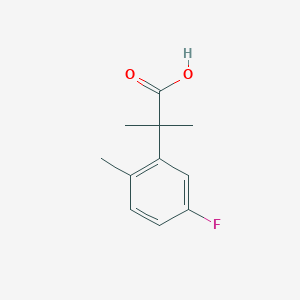
![7-Nitroimidazo[4,5-c]-pyridin-2-one](/img/structure/B15241291.png)
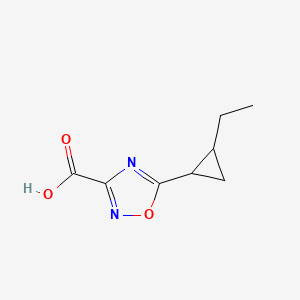
![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)
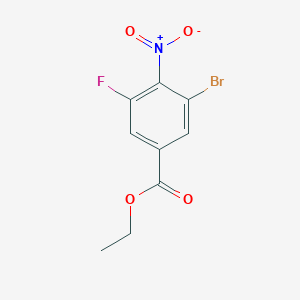
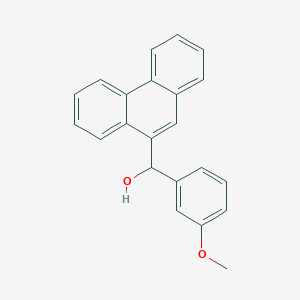
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241322.png)
![1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B15241331.png)

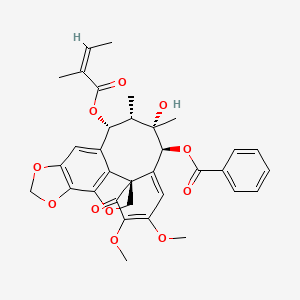
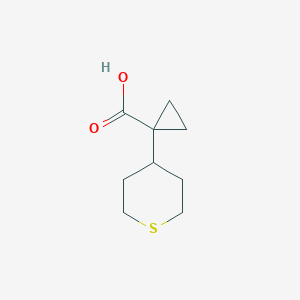

![2-chloro-N-[3-cyano-4,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15241379.png)
